molecular formula C12H20O5 B149642 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose CAS No. 4026-27-1

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose

Cat. No. B149642
CAS RN: 4026-27-1
M. Wt: 244.28 g/mol
InChI Key: FBWQLTARTKWGMT-SOYHJAILSA-N
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Description

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a precursor in synthesizing complex carbohydrates for potential applications in studying various metabolic disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose involves the process of isopropylidenation of 1, 2-diols. A suspension of the substrate in dry acetone/2,2-dimethoxypropane in dry acetone was added 5 mol % of phosphotungstic acid and was stirred at room temperature under nitrogen atmosphere for a specific time . The deprotection of isopropylidenes involves dissolving the substrate in an acetonitrile/water mixture and adding phosphotungstic acid .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is 244.28 g/mol. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Symmetric Difucopyranose Dianhydrides : Researchers have developed methods to synthesize symmetric difucopyranose dianhydrides starting from monosaccharide precursors, including 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose. This synthesis is significant for creating complex carbohydrate structures (Ludewig et al., 1998).

  • Furanose-Free D-Fucose Per-O-Acetates Synthesis : The compound has been used in the synthesis of furanose-free D-Fucose Per-O-Acetates and precursors for anthrose, a component in glycoproteins of certain bacteria (Hou & Kováč, 2008).

  • Enzymatic β-D-Fucosylation : The compound has been utilized in enzymatic processes, such as the synthesis of Uridine 5′-(α-D-Fucopyranosyl Diphosphate) and enzymatic β-D-Fucosylation of cardenolide aglycones (Faust et al., 1994).

Biological and Biochemical Applications

  • L-Fucose Sulphates Synthesis : The compound is used in synthesizing various L-fucose sulphates, contributing to the understanding of carbohydrate-related biochemical pathways (Forrester et al., 1976).

  • Fucosylation in Drug Delivery : Research includes the use of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose in the preparation of branched cyclomaltoheptaose for potential drug delivery applications. This involves studying the changes in fucosylation of cells treated with fucose-modified compounds (Kimura et al., 2013).

  • Genetic Studies : It is also involved in studies related to genetically polymorphic alpha-L-fucosidase isozymes detected in blood plasma, contributing to the understanding of genetic variations in enzymes (Takeshita et al., 1994).

properties

IUPAC Name

(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQLTARTKWGMT-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose

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